molecular formula C13H15NO2 B8797094 Tert-butyl 1H-indole-5-carboxylate

Tert-butyl 1H-indole-5-carboxylate

Cat. No. B8797094
M. Wt: 217.26 g/mol
InChI Key: IIJCTRDEUCBASB-UHFFFAOYSA-N
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Patent
US07608633B2

Procedure details

0.50 g (3.10 mmol) indole-5-carboxylic acid is suspended in 20 ml absolute benzene and heated under reflux. A solution of 2.80 g (12.39 mmol) 90% N,N-dimethylformamidedi-tert-butylacetal in 20 ml absolute benzene is added drop-wise within 30 min. Following another heating under reflux for 30 minutes and subsequent cooling, the reaction mixture is diluted with diethyl ether, washed with 5% sodium carbonate solution and with saturated NaCl solution. Drying on sodium sulfate, filtration and concentration on the rotary evaporator leave as a crude product a yellow oil which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 95:5) and yields the product as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylformamidedi-tert-butylacetal
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>C1C=CC=CC=1.C(OCC)C>[C:4]([O:11][C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)=[O:12])([CH3:9])([CH3:5])[CH3:3]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
N,N-dimethylformamidedi-tert-butylacetal
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with 5% sodium carbonate solution and with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
Drying on sodium sulfate, filtration and concentration on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
leave as a crude product a yellow oil which
CUSTOM
Type
CUSTOM
Details
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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